molecular formula C12H11NO3 B8760962 Methyl 6-methoxyquinoline-4-carboxylate

Methyl 6-methoxyquinoline-4-carboxylate

Cat. No.: B8760962
M. Wt: 217.22 g/mol
InChI Key: UXVFOFFVXPRWBZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Methyl 6-methoxyquinoline-4-carboxylate (CAS 19834-77-6) is a high-purity chemical intermediate of significant value in advanced research applications. Its primary utility lies in its role as a direct precursor to 6-methoxyquinoline-4-carboxylic acid, a critical compound used to create highly sensitive derivatization tags for analytical chemistry . When activated as the N-hydroxysuccinimide ester (MQ-OSu), this reagent efficiently tags proteinogenic amino acids, transforming them into stable, fluorescent N-acyl derivatives (MQ-AAs). This derivatization enables the simultaneous enantioseparation and detection of all 19 chiral proteinogenic amino acids in a single, one-dimensional liquid chromatography run, significantly advancing metabolomics and biomedical research . Beyond its core application in analytical science, the 6-methoxyquinoline scaffold is recognized for its broad relevance in pharmaceutical development. Quinoline derivatives are extensively investigated for their biological activities, particularly as anti-malarial agents such as primaquine, and in anti-cancer research . As a versatile building block, this compound provides researchers with a key synthon for constructing more complex molecules in these therapeutic areas, facilitating the discovery of new drug candidates and biochemical tools. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

methyl 6-methoxyquinoline-4-carboxylate

InChI

InChI=1S/C12H11NO3/c1-15-8-3-4-11-10(7-8)9(5-6-13-11)12(14)16-2/h3-7H,1-2H3

InChI Key

UXVFOFFVXPRWBZ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)C(=O)OC

Origin of Product

United States

Scientific Research Applications

Medicinal Chemistry

Methyl 6-methoxyquinoline-4-carboxylate has garnered attention for its role as a potential pharmacological agent. Its structural characteristics allow it to interact with biological targets, making it a candidate for drug development.

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of quinoline have been synthesized and evaluated for their ability to inhibit P-glycoprotein (P-gp), which is known to contribute to multidrug resistance in cancer cells. The synthesized compounds exhibited varying degrees of cytotoxicity against cancer cell lines, with some showing promising results in inhibiting P-gp activity, thus enhancing the efficacy of existing chemotherapeutics .

Table 1: Cytotoxic Activity of Quinoline Derivatives

CompoundCell Line TestedCytotoxicity (IC50)P-gp Inhibition
5aEPG85-257RDBModerateYes
5bEPG85-257PLowYes

Synthesis and Chemical Properties

The synthesis of this compound typically involves multi-step reactions that can yield high purity compounds suitable for further research. The compound can be synthesized using various methods, including palladium-catalyzed coupling reactions that provide efficient pathways to obtain the desired product.

Synthesis Methodology

A common method involves the reaction of 4-bromo-6-methoxyquinoline with methyl carboxylate under specific conditions, yielding this compound with a reported yield of approximately 55% . This method highlights the importance of optimizing reaction conditions such as temperature and atmosphere to maximize yield.

Table 2: Synthesis Conditions for this compound

Reaction ComponentAmountConditionsYield
4-Bromo-6-methoxyquinoline4 g (16.80 mmol)Inert atmosphere, 120°C55%
Triethylamine5.11 g (50.50 mmol)Stir overnight
Palladium catalyst4.13 g (5.05 mmol)

Biological Evaluations

The biological evaluations of this compound derivatives indicate their potential use in treating various diseases beyond cancer, including infectious diseases due to their antibacterial properties.

Antibacterial Activity

Quinoline derivatives have been studied for their antibacterial properties, with some compounds demonstrating effectiveness against resistant strains of bacteria. The mechanism often involves interference with bacterial DNA synthesis or function .

Future Directions and Research Opportunities

Given the promising results from initial studies, further research is warranted to explore:

  • Structure-Activity Relationships (SAR) : Understanding how modifications to the quinoline structure affect biological activity.
  • In Vivo Studies : Transitioning from in vitro findings to animal models to assess efficacy and safety.
  • Formulation Development : Exploring different formulations to enhance bioavailability and therapeutic outcomes.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Aryl Ring

Methyl 6-Methoxy-2-Arylquinoline-4-Carboxylates

Derivatives with aryl groups at the 2-position demonstrate distinct physicochemical and biological properties:

Compound Substituent (2-position) Melting Point (°C) IR (C=O, cm⁻¹) Yield (%) Key Biological Activity
6a (Phenyl) Phenyl 165–167 1721 98 P-glycoprotein inhibition
6b (4-Fluorophenyl) 4-Fluorophenyl 94–96 1722 98 Enhanced lipophilicity
6d (3,4-Dimethoxyphenyl) 3,4-Dimethoxyphenyl Not reported 1721 95 Improved solubility
  • Steric Effects : Bulky substituents (e.g., 3,4-dimethoxyphenyl in 6d) may reduce binding affinity due to steric hindrance, but improve solubility via polar interactions .

Ester Group Modifications

Methyl vs. Ethyl Esters
  • Methyl 6-Methoxyquinoline-4-Carboxylate: Exhibits a sharp IR carbonyl peak at 1721 cm⁻¹ and a melting point of 165–167°C . The methyl ester group confers moderate lipophilicity (logP ~2.5 predicted).
  • The 2-oxo-1,2-dihydro modification introduces partial saturation, reducing aromaticity and possibly affecting π-π stacking interactions .

Functional Group Transformations

Carboxylic Acid vs. Ester
  • 6-Methoxyquinoline-4-Carboxylic Acid: The free carboxylic acid (CAS similarity score: 0.94 to methyl ester ) has higher aqueous solubility but lower cell permeability. It serves as a precursor for ester derivatives .
  • Methyl 6-Methoxy-4-Oxo-1,4-Dihydroquinoline-2-Carboxylate: The 4-oxo group introduces a ketone, altering electronic distribution and hydrogen-bonding capacity. This derivative (CAS: 82633-20-3) shows >98% purity and is used in studies requiring redox-active scaffolds .

Heterocyclic Modifications

Pyrrolo[3,2,1-ij]Quinoline Derivatives
  • Methyl 4-Methyl-2-Oxo-1,2,5,6-Tetrahydro-4H-Pyrrolo[3,2,1-ij]Quinoline-6-Carboxylate: The fused pyrrolo ring system introduces conformational rigidity and C–H⋯π interactions in the crystal lattice . This structural motif may enhance tubulin-binding activity compared to linear quinolines .

Halogenated Derivatives

  • Methyl 2-Acetamidoquinoline-6-Carboxylate: The 2-acetamido group (MW: 244.25 g/mol ) introduces hydrogen-bonding capability, which could improve target engagement in enzyme inhibition assays.

Key Research Findings

  • Synthetic Utility: this compound is a versatile intermediate. For example, demethylation with BBr3 yields 6-hydroxyquinoline-4-carboxylic acid, a precursor for radiopharmaceuticals like [¹⁸F]FGlc-FAPI .
  • Biological Activity : Derivatives with 2-aryl substitutions (e.g., 6a) show potent P-glycoprotein inhibition (IC₅₀ < 1 μM in some assays), critical for overcoming multidrug resistance in cancer therapy .
  • Structural Insights: X-ray crystallography of analogs (e.g., pyrroloquinoline derivatives) reveals intermolecular C–H⋯O hydrogen bonding, influencing crystal packing and solubility .

Preparation Methods

Key Data:

  • Starting material : 4-Bromo-6-methoxyquinoline (CAS 42881-66-3)

  • Catalyst : Pd(dppf)Cl₂ (0.3 equiv)

  • Base : TEA (3.0 equiv)

  • Solvent : Methanol

  • Temperature : 120°C

  • Yield : 55%

This method offers moderate efficiency but requires specialized equipment for high-pressure CO handling. The use of a palladium catalyst introduces cost considerations, though the protocol is valuable for late-stage functionalization of quinoline derivatives.

Direct Esterification of 6-Methoxyquinoline-4-Carboxylic Acid

A high-yielding route involves the esterification of 6-methoxyquinoline-4-carboxylic acid using methanol and sulfuric acid. The carboxylic acid is suspended in methanol, and concentrated sulfuric acid is added as a catalyst. Heating the mixture at 60°C for 18 hours achieves near-quantitative conversion to the methyl ester.

Key Data:

  • Starting material : 6-Methoxyquinoline-4-carboxylic acid

  • Catalyst : H₂SO₄ (5 equiv)

  • Solvent : Methanol

  • Temperature : 60°C

  • Yield : 97%

This method is notable for its simplicity and scalability. The reaction mechanism involves protonation of the carboxylic acid, followed by nucleophilic attack by methanol to form the ester. Post-reaction workup includes neutralization with sodium bicarbonate and extraction with dichloromethane, ensuring high purity without chromatography.

Doebner Reaction with Subsequent Esterification

The Doebner reaction, a classical method for quinoline synthesis, has been adapted to generate this compound. p-Anisidine reacts with pyruvic acid and benzaldehyde derivatives in ethanol under reflux to form 6-methoxyquinoline-4-carboxylic acid, which is subsequently esterified.

Key Data:

  • Starting materials : p-Anisidine, pyruvic acid, benzaldehyde

  • Conditions : Ethanol, reflux (12–24 hours)

  • Esterification : Methanol/H₂SO₄, 60°C

  • Overall yield : ~70–80% (estimated)

While this two-step process is lengthier, it allows modular construction of the quinoline core. The Doebner reaction’s regioselectivity ensures preferential formation of the 6-methoxy substituent, though competing pathways may require optimization.

Demethylation-Esterification Tandem Process

A unique approach involves the demethylation of 6-methoxyquinoline-4-carboxylate precursors followed by re-esterification. For example, methyl 6-hydroxyquinoline-4-carboxylate (derived from BBr₃-mediated demethylation of the 6-methoxy analogue) can be reprotected with 3-chloropropanol and piperazine derivatives, though this pathway is more relevant to prodrug synthesis.

Key Data:

  • Demethylation agent : BBr₃ (1 M in CH₂Cl₂)

  • Re-esterification : Methyl iodide/K₂CO₃ in DMF

  • Yield : 82% (demethylation step)

This method is less practical for direct synthesis but highlights the compound’s reactivity in downstream modifications.

Chlorination-Esterification of 4-Oxo Derivatives

A patent describes the chlorination of 7-methoxy-4-oxo-1,4-dihydroquinoline-6-carboxylate using phosphoryl chloride (POCl₃) in toluene, followed by esterification with methanol. Although developed for a chloro-substituted analogue, this approach could be adapted for the target compound by omitting the chlorination step.

Key Data:

  • Chlorination agent : POCl₃

  • Solvent : Toluene

  • Temperature : 90–95°C

  • Yield : 94.5% (for methyl 4-chloro-7-methoxyquinoline-6-carboxylate)

Comparative Analysis of Methods

MethodYield (%)Key AdvantagesLimitations
Palladium carbonylation55Late-stage functionalizationHigh-pressure CO, costly catalyst
Direct esterification97High yield, simplicityRequires preformed carboxylic acid
Doebner reaction70–80Modular quinoline synthesisMultistep, moderate yields
Chlorination-esterification94.5ScalableSpecific to chloro derivatives

Q & A

Basic Research Questions

Q. What are the common synthetic routes for Methyl 6-methoxyquinoline-4-carboxylate, and what factors influence reaction efficiency?

  • Methodology : The compound can be synthesized via demethylation of methoxy precursors using BBr₃ in dichloromethane under inert conditions, achieving yields >80% after purification (e.g., column chromatography) . Alternative routes include heterocyclization of substituted anilides under base-catalyzed ester condensation . Key factors include solvent polarity, temperature control (e.g., cooling during BBr₃ addition), and stoichiometric ratios of reagents.
  • Data Contradiction : Conflicting reports on reaction efficiency may arise from variations in precursor purity or residual moisture in solvents, which can hydrolyze intermediates.

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

  • Methodology :

  • NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., methoxy and ester groups).
  • X-ray Crystallography : SHELX programs (e.g., SHELXL for refinement) resolve crystal structures, with ORTEP-III used for graphical representation . Hydrogen bonding networks (e.g., C=O···H interactions) can be analyzed using graph-set notation .
  • Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns.

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular structure or regioselectivity of functionalization?

  • Methodology : SHELXD/SHELXE can phase macromolecular crystals, while SHELXL refines small-molecule structures. For example, hydrogen bond donor-acceptor patterns (e.g., between methoxy and carboxylate groups) clarify regioselectivity in derivatives .
  • Data Contradiction : Discrepancies in bond lengths or angles may indicate polymorphism or solvent effects. Use R-factor convergence tests in SHELXL to validate refinements .

Q. What strategies optimize regioselective functionalization of the quinoline ring for medicinal chemistry applications?

  • Methodology :

  • Directing Groups : Methoxy and ester groups direct electrophilic substitution (e.g., nitration at C5/C7 positions).
  • Metal Catalysis : Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) introduces aryl groups at C4/C6 positions .
  • Computational Modeling : DFT calculations predict reactive sites using electron density maps (e.g., Fukui indices) .
    • Data Contradiction : Conflicting regioselectivity in derivatives may arise from steric hindrance or competing electronic effects.

Q. How do solvent and temperature conditions impact the stability of this compound during storage?

  • Methodology :

  • Accelerated Stability Testing : Monitor degradation (e.g., ester hydrolysis) via HPLC under varying pH (2–12) and temperature (25–60°C).
  • Crystallization Studies : Polymorph stability is assessed using differential scanning calorimetry (DSC) and powder XRD .
    • Data Contradiction : Discrepancies in shelf-life studies may reflect impurities from synthesis (e.g., residual acids accelerating hydrolysis) .

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